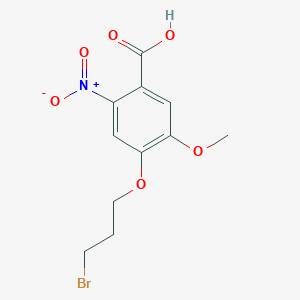
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate is a compound that is likely to be of interest due to its structural features, which include a bromopyridine moiety and an oxadiazole ring. These features are often found in compounds with significant biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, reactivity, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of an intermediate, which is then further functionalized. For example, the synthesis of bromido gold(i) complexes with a methoxypyridinyl residue involves the use of substituents on the aryl ring to influence biological activity . Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate as an intermediate for an insecticide demonstrates the importance of halogenated pyridines in the synthesis of bioactive compounds .
Molecular Structure Analysis
The molecular structure of compounds containing bromopyridine and oxadiazole rings is crucial for their biological activity. The presence of these moieties can influence the overall shape of the molecule, its electronic distribution, and its ability to interact with biological targets. The gold(i) complexes mentioned in the first paper highlight the significance of the methoxypyridinyl residue in determining activity against cancer cell lines, suggesting that the bromopyridine and oxadiazole rings in the compound of interest may also play a key role in its biological interactions.
Chemical Reactions Analysis
The reactivity of similar compounds is diverse and can be influenced by the presence of different functional groups. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate leads to the formation of a carbene that can be trapped by various nucleophiles . This indicates that the oxadiazole ring in the compound of interest may also exhibit unique reactivity patterns, which could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of a bromine atom, for example, can significantly affect the compound's polarity, boiling point, and reactivity. The high yield and purity achieved in the synthesis of the pyrazole-5-carboxylate derivative suggest that the compound of interest may also be synthesized with high efficiency and purity, which is advantageous for industrial applications.
Scientific Research Applications
Biological Monitoring and Analytical Procedures
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate and its derivatives, such as ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate, have been used in pharmacological studies. For instance, the metabolites of etridiazole, a related compound, were synthesized and identified for biological monitoring purposes. The carboxylic acid ET-CA, a metabolite, has been proposed as a biomarker for monitoring etridiazole exposure, demonstrating the compound's potential in analytical procedures (Welie et al., 2005).
Neuroprotective Potential
ITH12246, a compound structurally similar to Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate, has shown significant neuroprotective properties in vitro. It's suggested to be a multifactorial neuroprotectant, potentially applicable for the treatment of neurodegenerative diseases. The compound demonstrated promising results in improving memory and reducing infarct volume in cerebral ischemia models (Lorrio et al., 2013).
Chemical Synthesis and Medicinal Chemistry
Compounds with the 1,2,4-oxadiazole moiety, like Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate, have been the focus of extensive synthetic efforts due to their broad pharmacological applications. These compounds are highlighted for their binding efficiency with different enzymes and receptors due to their structural features, leading to diverse bioactivities. Research in this area has been extensive, emphasizing the development of derivatives for treating various ailments and understanding the chemical reactivity of these compounds (Verma et al., 2019). Moreover, the significance of 1,3,4-oxadiazole core compounds in new drug development has been extensively reviewed, underscoring their utility as bioisosteres and their broad applications in fields ranging from polymers to medicinal agents (Rana et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.
Future Directions
This could involve proposing further studies to optimize the compound’s synthesis, improve its properties, or discover new reactions. It could also involve suggesting potential applications of the compound in various fields.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less-studied compound, some of this information may not be available. In such cases, computational chemistry methods and predictive models may be used to estimate some of these properties.
properties
IUPAC Name |
ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-3-7(11)5-12-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHJXSGSPMZMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428244 | |
| Record name | ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
850375-34-7 | |
| Record name | Ethyl 3-(5-bromo-3-pyridinyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)





![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)


![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)
